2,5-Dimethyl-1,3,4-oxadiazole
Overview
Description
2,5-Dimethyl-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to interact with various enzymes and receptors via numerous non-covalent interactions . For instance, some 1,3,4-oxadiazole derivatives have shown affinity to metabotropic glutamate receptor type II and IV , which are potential targets for the treatment of stroke, epilepsy, and neurodegenerative disorders .
Mode of Action
Oxadiazole derivatives are known to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, anti-leishmanial activities . The presence of the toxophoric –N=C–O– linkage might be responsible for potent pharmacological activities .
Biochemical Pathways
For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit cyclooxygenase , an enzyme involved in the inflammatory response.
Pharmacokinetics
Oxadiazole derivatives have been reported to show good in silico adme properties .
Result of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, anti-leishmanial activities . Some 1,3,4-oxadiazole derivatives have shown excellent CNS depressant activities .
Action Environment
It’s worth noting that some oxadiazole derivatives have shown good thermal stability .
Biochemical Analysis
Biochemical Properties
This suggests that 2,5-Dimethyl-1,3,4-oxadiazole could potentially interact with various enzymes, proteins, and other biomolecules through hydrogen bonding .
Cellular Effects
Some 1,3,4-oxadiazole derivatives have shown promising anticancer, antiviral, and antibacterial activities , suggesting that this compound might also influence cell function and cellular processes.
Molecular Mechanism
Based on the properties of other 1,3,4-oxadiazole derivatives, it can be hypothesized that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-1,3,4-oxadiazole can be synthesized through several methods. One common method involves the cyclization of acylhydrazines using dehydrating agents such as phosphorus oxychloride or trichloroisocyanuric acid . Another method includes the oxidative cyclization of N-acylhydrazones . The reaction typically requires heating in an inert solvent in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound often involves the interaction between hydrazine and acetic anhydride . This method is favored due to its efficiency and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to various derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions such as controlled temperature and pH .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can lead to the formation of hydrazine derivatives .
Scientific Research Applications
2,5-Dimethyl-1,3,4-oxadiazole has a wide range of scientific research applications:
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.
1,2,5-Oxadiazole:
1,3,4-Thiadiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom, leading to different chemical properties.
Uniqueness: 2,5-Dimethyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where other oxadiazole isomers may not be as effective .
Properties
IUPAC Name |
2,5-dimethyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-5-6-4(2)7-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWFZIVIIKYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406071 | |
Record name | 2,5-dimethyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13148-65-7 | |
Record name | 2,5-dimethyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethyl-1,3,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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